methyl 2-({[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]carbonyl}amino)-5-(propan-2-yl)-1,3-thiazole-4-carboxylate
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Overview
Description
This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s explore its synthesis, properties, and uses.
Preparation Methods
Synthetic Routes:
The synthetic route to prepare this compound involves several steps One possible approach is the assembly of its core structure through sequential reactions
-
Formation of the Pyrazole Ring:
- Start with 3-chlorobenzaldehyde and methyl hydrazine.
- React them to form 3-(3-chlorophenyl)-1-methyl-1H-pyrazole.
-
Thiazole Formation:
- Combine 3-(3-chlorophenyl)-1-methyl-1H-pyrazole with thioacetic acid.
- Cyclize to obtain 5-(3-chlorophenyl)-1-methyl-1,3-thiazole.
-
Carboxylation:
- React 5-(3-chlorophenyl)-1-methyl-1,3-thiazole with ethyl chloroformate.
- Introduce the carboxylate group to yield the desired compound.
Industrial Production:
Industrial-scale production methods may involve variations of the above steps, optimization, and purification processes.
Chemical Reactions Analysis
This compound can undergo various reactions:
Oxidation: It may be oxidized to form corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The chlorophenyl group can undergo substitution reactions.
Common Reagents: Thionyl chloride, hydrazine, and various catalysts.
Major Products: The final compound itself, along with intermediates formed during synthesis.
Scientific Research Applications
Chemistry:
Building Block: Used in the synthesis of more complex molecules.
Bioconjugation: Modified versions for drug delivery or imaging agents.
Biology and Medicine:
Anticancer Potential: Investigated due to its structural features.
Anti-inflammatory Properties: May influence pathways related to inflammation.
Enzyme Inhibition: Potential as enzyme inhibitors.
Industry:
Agrochemicals: Possible use as pesticides or herbicides.
Materials Science: Incorporation into polymers or materials.
Mechanism of Action
The exact mechanism remains an active area of research. It likely interacts with specific cellular targets, affecting signaling pathways or enzymatic processes.
Comparison with Similar Compounds
While this compound is unique, similar molecules include:
Thiazole Derivatives: Explore related thiazole-based compounds.
Pyrazole Analogues: Compare with other pyrazole-containing structures.
Properties
Molecular Formula |
C19H19ClN4O3S |
---|---|
Molecular Weight |
418.9 g/mol |
IUPAC Name |
methyl 2-[[5-(3-chlorophenyl)-2-methylpyrazole-3-carbonyl]amino]-5-propan-2-yl-1,3-thiazole-4-carboxylate |
InChI |
InChI=1S/C19H19ClN4O3S/c1-10(2)16-15(18(26)27-4)21-19(28-16)22-17(25)14-9-13(23-24(14)3)11-6-5-7-12(20)8-11/h5-10H,1-4H3,(H,21,22,25) |
InChI Key |
FMCUEPBHYLWLBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(N=C(S1)NC(=O)C2=CC(=NN2C)C3=CC(=CC=C3)Cl)C(=O)OC |
Origin of Product |
United States |
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